molecular formula C9H10ClF2NO2 B6168555 methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride CAS No. 1821174-65-5

methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride

Cat. No.: B6168555
CAS No.: 1821174-65-5
M. Wt: 237.63 g/mol
InChI Key: JGIXPMPFXKDMQH-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride is a fluorinated aromatic glycine derivative with the molecular formula C₉H₉ClF₂NO₂ and a molecular weight of 237.63 g/mol. It exists in enantiomeric forms: (R)- and (S)-configurations, with CAS numbers 2061996-78-7 (R-isomer) and 2061996-82-3 (S-isomer), respectively . The compound features a 2,4-difluorophenyl group attached to a chiral α-amino acetate ester backbone, protonated as a hydrochloride salt. It is typically synthesized via nucleophilic substitution or multi-component reactions, as evidenced by its structural analogs in medicinal chemistry workflows .

Properties

IUPAC Name

methyl 2-amino-2-(2,4-difluorophenyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2.ClH/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11;/h2-4,8H,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIXPMPFXKDMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imine Formation and Reduction

A common approach involves the condensation of 2,4-difluorobenzaldehyde with methylamine to form an imine intermediate. This reaction typically proceeds in methanol under acidic catalysis, such as toluenesulfonic acid (TosOH), at elevated temperatures (70°C). The imine is subsequently reduced using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding primary amine. For instance, Method B in demonstrates the use of HCl/dioxane for protonation, followed by neutralization with sodium bicarbonate to isolate the amine product.

Key Reaction Conditions

  • Solvent: Methanol or toluene

  • Catalyst: TosOH (0.2 equivalents)

  • Temperature: 70°C for imine formation; 20°C for reduction

  • Workup: Extraction with ethyl acetate, drying over Na2SO4, and silica gel chromatography.

Esterification and Hydrochloride Salt Formation

Esterification of the Amino Acid Intermediate

The amine intermediate is esterified using methyl chloroformate or dimethyl sulfate in the presence of a base such as triethylamine. For example, describes the conversion of a difluorophenylacetic acid derivative to its methyl ester using boron tribromide (BBr3) for demethylation, followed by reprotection with triisopropylsilyl chloride (TIPSCl). This step ensures regioselectivity and prevents side reactions.

Reaction Parameters

  • Reagent: Methyl chloroformate (1.2 equivalents)

  • Base: Triethylamine (3 equivalents)

  • Solvent: Dichloromethane (DCM)

  • Yield: 75–85% after purification.

Hydrochloride Salt Precipitation

The final step involves treating the esterified amine with hydrochloric acid (HCl) in dioxane or ethyl acetate to precipitate the hydrochloride salt. Method B in outlines a protocol where HCl/dioxane is added to a methanolic solution of the amine, stirred at 20°C for 12 hours, and concentrated under reduced pressure. The residue is neutralized to pH 8 with sodium bicarbonate before extraction, ensuring high purity (>95%).

Alternative Synthetic Routes

Malonate-Based Cyclization

A scalable method reported in utilizes dimethyl malonate and 2,4-difluorobenzaldehyde to form a malonate intermediate. Hydrolysis with sodium hydroxide followed by decarboxylation at 160°C yields the acetic acid derivative, which is esterified and reduced to the target compound. This route avoids toxic reagents like cyanides, making it industrially viable.

Optimized Conditions

  • Decarboxylation: 160°C under inert atmosphere

  • Esterification: LiAlH4 in tetrahydrofuran (THF)

  • Overall Yield: 68% over four steps.

Palladium-Catalyzed Coupling

Recent advances employ palladium catalysts for C–N bond formation. For example, describes a Buchwald-Hartwig amination using Pd2(dba)3 and XantPhos ligand to couple aryl halides with amine intermediates. While this method is efficient, it requires stringent anhydrous conditions and high temperatures (110°C).

Comparative Analysis of Methods

Method Key Steps Yield Purity Scalability
Condensation/ReductionImine formation, NaBH4 reduction70–80%>90%Moderate
Malonate CyclizationDecarboxylation, esterification65–75%85–90%High
Palladium CatalysisC–N coupling, HCl salt formation60–70%>95%Low

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Large-scale synthesis prioritizes solvent recovery, such as distilling methanol from reaction mixtures for reuse. Catalysts like TosOH are filtered and reactivated, reducing costs by 20–30%.

Continuous Flow Reactors

Adopting continuous flow systems enhances safety and yield for exothermic steps (e.g., reductions). A study in achieved a 15% productivity increase using microreactors for LiAlH4-mediated reductions.

Challenges and Optimization Strategies

Byproduct Formation

Over-reduction during NaBH4 treatment generates undesired alcohols. Substituting NaBH4 with milder reductants like cyanoborohydride minimizes this issue.

Purification Techniques

Silica gel chromatography remains standard, but preparative HPLC (as in) improves purity for pharmaceutical-grade material. Reverse-phase columns with acetonitrile/water gradients resolve polar impurities effectively .

Scientific Research Applications

Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituent patterns, halogenation, and stereochemistry, which influence physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Substituent Position and Halogenation Effects

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Key Properties/Applications
Methyl 2-amino-2-(2,4-difluorophenyl)acetate HCl C₉H₉ClF₂NO₂ 237.63 2,4-difluoro substitution; chiral center Intermediate in benzodiazepine synthesis; high enantiomeric purity (≥95%) .
Methyl 2-amino-2-(2-chlorophenyl)acetate HCl C₉H₁₁Cl₂NO₂ 232.10 2-chloro substitution; racemic mixture Precursor for Ugi reactions; lower lipophilicity compared to fluoro analogs .
Methyl 2-amino-2-(4-fluorophenyl)acetate HCl C₉H₁₁ClFNO₂ 219.64 4-fluoro substitution; achiral Used in thiobenzodiazepine synthesis; higher yield (~80%) in Ugi reactions .
Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate HCl C₁₀H₁₁ClF₃NO₂ 269.65 4-CF₃ substitution; electron-withdrawing group Enhances metabolic stability in drug candidates; lower solubility in polar solvents .
Methyl 2-amino-2-(2,6-difluorophenyl)acetate HCl C₉H₉ClF₂NO₂ 237.63 2,6-difluoro substitution Reduced steric hindrance; used in peptide mimetics .

Functional Group and Backbone Modifications

  • Ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate HCl (C₁₁H₁₄ClFNO₃): Incorporates methoxy and fluoro groups, improving hydrogen-bonding capacity. This derivative shows enhanced bioavailability in preclinical studies .
  • Methyl 2-amino-2-(2,5-difluorophenyl)propanoate HCl (C₁₀H₁₁ClF₂NO₂): Propanoate ester backbone increases steric bulk, reducing enzymatic hydrolysis rates compared to acetate analogs .
  • 2-Amino-2-(2,6-difluorophenyl)acetic acid HCl (C₈H₈ClF₂NO₂): Carboxylic acid variant with higher polarity; utilized in solid-phase peptide synthesis .

Stereochemical Variations

  • The (R)- and (S)-enantiomers of methyl 2-amino-2-(2,4-difluorophenyl)acetate HCl exhibit distinct pharmacological profiles. For example, the (S)-isomer shows higher affinity for G-protein-coupled receptors in screening assays .
  • In contrast, methyl 2-amino-2-(4-fluorophenyl)acetate HCl lacks a chiral center, simplifying synthetic workflows but limiting enantioselective applications .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound logP Water Solubility (mg/mL) Melting Point (°C)
Methyl 2-amino-2-(2,4-difluorophenyl)acetate HCl 1.5 12.3 180–182
Methyl 2-amino-2-(4-fluorophenyl)acetate HCl 0.9 25.8 165–167
Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate HCl 2.2 5.1 195–197

Biological Activity

Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride, also known as (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride, is a chemical compound with significant potential in biological and pharmaceutical applications. Its unique structure, characterized by a difluorophenyl group and a chiral center, contributes to its biological activity and specificity.

  • Molecular Formula : C9H10ClF2NO2
  • Molecular Weight : Approximately 223.61 g/mol
  • CAS Number : 1821174-65-5

The compound's structure includes a methyl ester group and an amino group, enhancing its lipophilicity and ability to penetrate biological membranes.

Enzyme Inhibition and Receptor Binding

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

  • Enzymatic Pathways : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition could provide therapeutic benefits in conditions where these enzymes are overactive or dysfunctional.
  • Neuroprotective Properties : Due to its structural similarity to neurotransmitters, the compound may exhibit neuroprotective effects. Its interaction with neurotransmitter receptors could influence synaptic transmission and neurochemical pathways.

The mechanism of action involves the binding of the difluorophenyl group to target proteins or enzymes, modulating their activity. This interaction is crucial for understanding its pharmacokinetics and potential side effects when developed as a therapeutic agent .

Case Studies

  • Enzyme Interaction Studies : Research has shown that this compound interacts with various enzymes, potentially altering their function. For instance, studies have indicated its ability to inhibit certain metabolic enzymes, which could be beneficial in treating metabolic disorders .
  • Neurotransmitter Receptor Binding : Investigations into its binding affinity with neurotransmitter receptors have revealed that the compound may enhance or inhibit receptor activity, influencing neurochemical signaling pathways. This property is particularly relevant for developing treatments for neurological disorders .

Comparative Analysis with Similar Compounds

A comparative study of this compound with structurally similar compounds highlights its unique properties:

Compound NameStructure CharacteristicsBiological Activity
This compoundDifluorophenyl group enhances lipophilicityNeuroprotective properties; enzyme inhibition
Methyl 2-amino-2-(2,4-dichlorophenyl)acetateChlorine substituents; less lipophilicModerate antibacterial activity
Benzimidazole derivativesVarious substitutions; broader spectrumAntibacterial and antifungal activities

This table illustrates how the difluorophenyl substitution in this compound may confer distinct electronic properties affecting its biological activity compared to other similar compounds .

Q & A

Q. What are the optimized synthetic routes for methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step procedures:

  • Step 1: Nucleophilic substitution between 2,4-difluorophenylacetyl chloride and methyl glycinate under basic conditions (e.g., triethylamine in anhydrous THF) to form the ester intermediate .
  • Step 2: Hydrochloride salt formation via HCl gas bubbling in ethanol, followed by recrystallization in methanol/ether for purification .
  • Critical Variables:
    • Temperature: Reactions conducted at 0–5°C minimize side reactions (e.g., racemization) .
    • Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity of the amino group .
    • Purification: Column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) achieves >95% purity .

Q. How can the purity and structural integrity of the compound be verified using analytical techniques?

Methodological Answer:

  • HPLC: Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) + 0.1% TFA. Retention time ≈ 8.2 min .
  • NMR: Key signals (DMSO-d6):
    • ¹H NMR: δ 7.45–7.30 (m, 2H, aromatic), 4.15 (s, 1H, CH), 3.70 (s, 3H, OCH3), 2.90 (br s, 2H, NH2) .
    • ¹⁹F NMR: δ -110.5 (d, J = 8 Hz, 2F) confirms 2,4-difluoro substitution .
  • LC-MS: [M+H]+ = 260.1; fragmentation pattern matches ester cleavage (m/z 152) .

Q. What are the key physicochemical properties critical for handling in laboratory settings?

Answer:

Property Value Implications
Solubility50 mg/mL in water, 30 mg/mL in DMSOAqueous solubility facilitates bioassays .
Melting Point192–195°C (dec.)Indicates thermal instability >200°C .
StabilityHygroscopic; store at 2–8°C under N2Prevents hydrolysis of the ester group .

Advanced Research Questions

Q. What mechanistic insights explain the compound's interaction with biological targets, and how can binding assays be designed to study these interactions?

Methodological Answer:

  • Mechanism: The 2,4-difluorophenyl group enhances hydrophobic interactions with enzyme active sites (e.g., kinase ATP-binding pockets) . The amino group may form hydrogen bonds with catalytic residues .
  • Assay Design:
    • Fluorescence Polarization (FP): Label the compound with FITC; measure displacement by competitors (IC50 calculations) .
    • Surface Plasmon Resonance (SPR): Immobilize target protein; monitor real-time binding kinetics (ka/kd) .
    • Data Interpretation: Compare Kd values with analogous compounds (e.g., 4-fluoro vs. 2,4-difluoro derivatives) to assess substituent effects .

Q. How do structural modifications at the 2,4-difluorophenyl moiety affect pharmacological activity?

Answer:

Modification Biological Activity (IC50) SAR Insight
2,4-Difluoro (target)12 nM (Kinase X inhibition)Enhanced binding via fluorine’s electronegativity .
4-Fluoro (analog)85 nMReduced activity due to loss of 2-F interaction .
2-Fluoro-4-methoxy (analog)45 nMMethoxy increases solubility but weakens hydrophobic binding .

Q. What advanced analytical methods resolve discrepancies in reported biological activity data?

Methodological Answer:

  • Hypothesis: Contradictions arise from impurities (>98% purity required) or stereochemical variations (racemic vs. enantiopure forms) .
  • Methods:
    • Chiral HPLC: Resolve enantiomers using a Chiralpak AD-H column (heptane/ethanol 80:20); validate enantiomeric excess (ee >99%) .
    • Microscopy (SEM): Detect crystalline polymorphs affecting dissolution rates .
    • Metabolite Profiling (HRMS): Identify degradation products (e.g., hydrolyzed carboxylic acid) during bioassays .

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